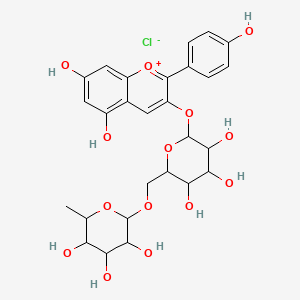

Pelargonidin-3-O-rutinosde chloride

Overview

Description

Pelargonidin-3-O-rutinosde chloride is a naturally occurring anthocyanin found to be the primary phenolic antioxidant in black raspberry and various other fruits . It exhibits antioxidant and anti-inflammatory properties . The molecular formula is C27H31O14Cl and the molecular weight is 615.0 g/mol .

Synthesis Analysis

Pelargonidin-3-O-rutinosde chloride has been isolated from strawberries using a combination of high-speed countercurrent chromatography (HSCCC) and HPLC techniques .Molecular Structure Analysis

The structural determinants for the inhibition of α-glucosidase by Pelargonidin-3-O-rutinosde chloride and the structure-activity relationships (SAR) of natural anthocyanins were revealed in detail by enzymatic kinetics and molecular docking analysis .Chemical Reactions Analysis

Pelargonidin-3-O-rutinosde chloride acts as an α-glucosidase inhibitor, which prevents postprandial hyperglycemia by delaying the digestion of carbohydrates in the gut .Physical And Chemical Properties Analysis

Pelargonidin-3-O-rutinosde chloride is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications

Antioxidant Activity

Pelargonidin-3-O-rutinoside chloride is known for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activity . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.

Antithrombotic Effects

Pelargonidin-3-O-rutinoside chloride has been reported to have antithrombotic effects . Antithrombotic agents are drugs that reduce the formation of blood clots (thrombi).

Antidiabetic Effects

The compound is known to have antidiabetic effects . It has been identified as a novel α-glucosidase inhibitor, which can help improve postprandial hyperglycemia . α-Glucosidase inhibitors are drugs used to treat diabetes mellitus type 2.

Cardiovascular Disease Research

Pelargonidin-3-O-rutinoside chloride is used in the study of cardiovascular diseases . Cardiovascular disease generally refers to conditions that involve narrowed or blocked blood vessels that can lead to a heart attack, chest pain (angina), or stroke.

Cancer Research

This compound is also used in cancer research . The antioxidant, anti-inflammatory, and other properties of Pelargonidin-3-O-rutinoside chloride can be beneficial in the study and potential treatment of various types of cancer.

Mechanism of Action

Target of Action

Pelargonidin-3-O-rutinoside chloride, also known as Pelargonidin-3-O-rutinosde chloride, is a naturally occurring anthocyanin . The primary target of this compound is the intestinal α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates in the gut, and its inhibition can help control postprandial blood glucose levels .

Mode of Action

Pelargonidin-3-O-rutinoside chloride acts as an α-glucosidase inhibitor . It interacts with the α-glucosidase enzyme, inhibiting its activity and thereby delaying the digestion of carbohydrates in the gut . This interaction and the resulting changes can suppress postprandial hyperglycemia .

Biochemical Pathways

The compound’s action on the α-glucosidase enzyme affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after meals

Pharmacokinetics

It’s known that the compound exhibits good activity during oral sucrose and maltose tolerance tests , suggesting it may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of intestinal α-glucosidase by Pelargonidin-3-O-rutinoside chloride results in a significant decrease of the postprandial peak in a dose-dependent manner . This leads to an improvement in postprandial hyperglycemia, which is beneficial for managing diabetes and its complications .

properties

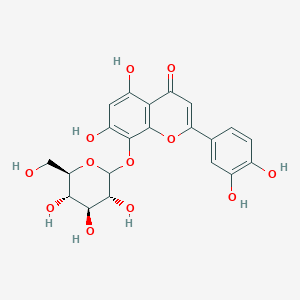

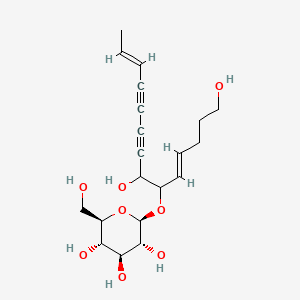

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBRTFUYRINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)